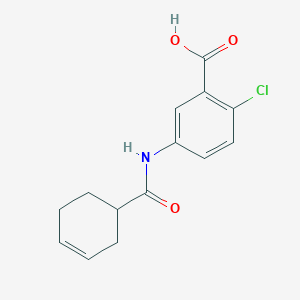
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid, also known as FTC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoic acid derivatives and has a molecular formula of C13H8FNO3S.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth. By inhibiting COX-2, this compound may reduce inflammation and slow the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have antibacterial properties and may be effective against drug-resistant strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid, including:
1. Further studies on the mechanism of action of this compound and its specific targets in disease progression.
2. Clinical trials to evaluate the safety and efficacy of this compound in treating various diseases and disorders.
3. Optimization of the synthesis method for high yield and purity.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
5. Development of new derivatives of this compound with improved bioavailability and efficacy.
In conclusion, this compound is a promising compound that has potential therapeutic properties for the treatment of various diseases and disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid can be achieved through a multi-step process that involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiophene-3-carboxylic acid, followed by reduction and acylation. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(thiophene-3-carbonylamino)benzoic acid has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and bacterial infections. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, this compound has been shown to have antibacterial properties and may be effective against drug-resistant strains of bacteria.
Propiedades
IUPAC Name |
2-fluoro-5-(thiophene-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3S/c13-10-2-1-8(5-9(10)12(16)17)14-11(15)7-3-4-18-6-7/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXBRPJNDQJFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)
![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)
![4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)



![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

